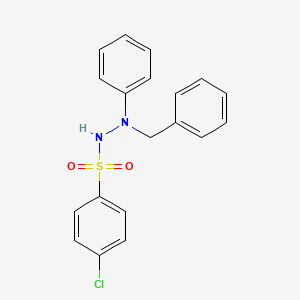
N'-Benzyl-4-chloro-N'-phenylbenzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Benzyl-4-chloro-N’-phenylbenzenesulfonohydrazide is a chemical compound with the molecular formula C19H17ClN2O2S. It is known for its unique structure, which includes a benzyl group, a chloro group, and a phenylbenzenesulfonohydrazide moiety. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-Benzyl-4-chloro-N’-phenylbenzenesulfonohydrazide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with benzylhydrazine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization .
Industrial Production Methods
Industrial production of N’-Benzyl-4-chloro-N’-phenylbenzenesulfonohydrazide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
N’-Benzyl-4-chloro-N’-phenylbenzenesulfonohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding hydrazines.
Substitution: Formation of substituted sulfonohydrazides.
Applications De Recherche Scientifique
N’-Benzyl-4-chloro-N’-phenylbenzenesulfonohydrazide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-Benzyl-4-chloro-N’-phenylbenzenesulfonohydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme structure. The pathways involved include the inhibition of specific metabolic processes and the disruption of cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-Benzyl-4-chloro-N’-phenylbenzenesulfonohydrazide is similar to other sulfonohydrazides such as N’-Benzyl-N’-phenylbenzenesulfonohydrazide and N’-Benzyl-4-methyl-N’-phenylbenzenesulfonohydrazide .
Uniqueness
- The presence of the chloro group in N’-Benzyl-4-chloro-N’-phenylbenzenesulfonohydrazide makes it unique compared to other sulfonohydrazides. This chloro group can participate in various substitution reactions, making the compound versatile in synthetic applications .
Propriétés
Formule moléculaire |
C19H17ClN2O2S |
|---|---|
Poids moléculaire |
372.9 g/mol |
Nom IUPAC |
N'-benzyl-4-chloro-N'-phenylbenzenesulfonohydrazide |
InChI |
InChI=1S/C19H17ClN2O2S/c20-17-11-13-19(14-12-17)25(23,24)21-22(18-9-5-2-6-10-18)15-16-7-3-1-4-8-16/h1-14,21H,15H2 |
Clé InChI |
AMIMEIVOYLHCBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



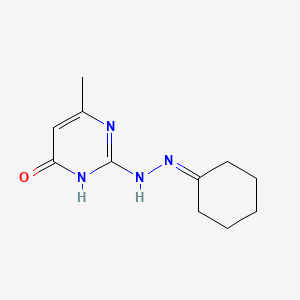
![2-(Bromomethyl)-3-methylbenzo[d]thiazol-3-ium bromide](/img/structure/B13082023.png)
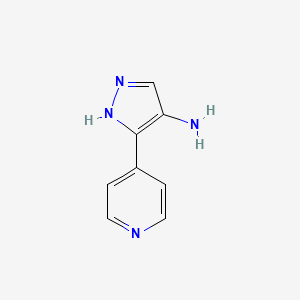
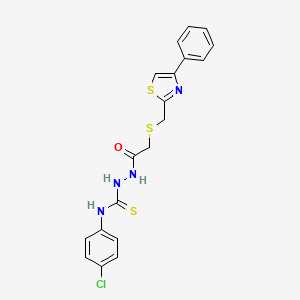
![(4S,5R)-N-[3-[3-[(2,3-dihydroxybenzoyl)amino]propyl-[(4S,5R)-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide](/img/structure/B13082053.png)

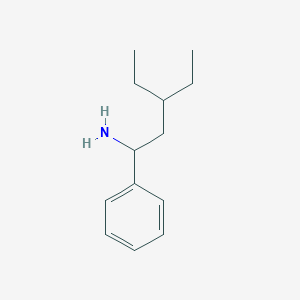

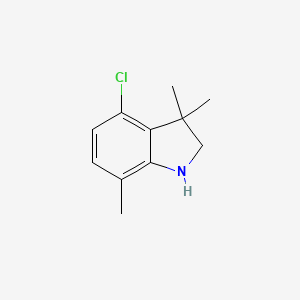
![2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B13082083.png)
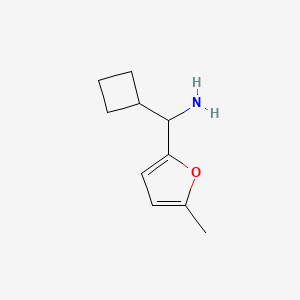
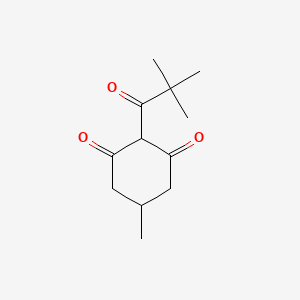
![tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13082089.png)
